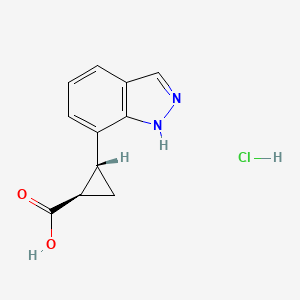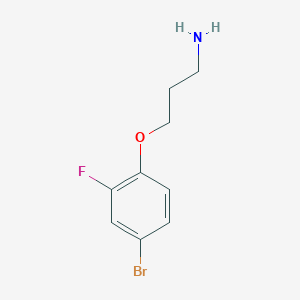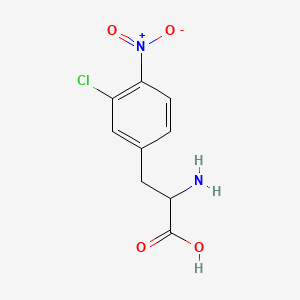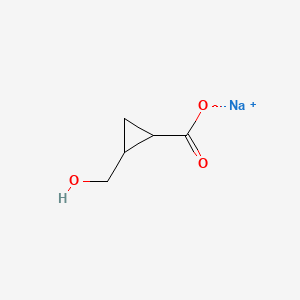
Sodium2-(hydroxymethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with sodium hydroxide. One common method includes the reaction of 2-(hydroxymethyl)cyclopropane-1-carboxylic acid with sodium hydroxide under controlled conditions to form the sodium salt .
Industrial Production Methods
Industrial production of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxylate groups play crucial roles in its reactivity and binding to target molecules. These interactions can lead to various biochemical and physiological effects, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate: Similar in structure but with an additional hydroxymethyl group.
Sodium (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Sodium 2-(hydroxymethyl)cyclopropane-1-carboxylate is unique due to its specific reactivity and stability, which make it a versatile compound in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its value in scientific research .
Eigenschaften
Molekularformel |
C5H7NaO3 |
|---|---|
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
sodium;2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
OXUIJWRDBSXKKZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(C1C(=O)[O-])CO.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)


![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
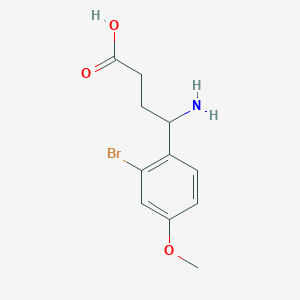
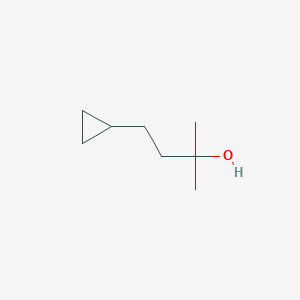
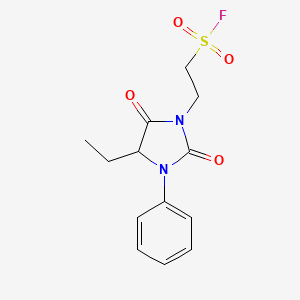
![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
